2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- is a chemical compound with the molecular formula C10H12FNO4S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a propylamino sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- typically involves multiple steps. One common method starts with the fluorination of benzoic acid to produce 2-fluorobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of the industrial process can vary depending on the scale and desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine atom and the propylamino sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the propylamino sulfonyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorobenzoic acid: A simpler derivative of benzoic acid with only a fluorine substitution.
5-[(Propylamino)sulfonyl]benzoic acid: Another derivative with only the propylamino sulfonyl group.
Uniqueness
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- is unique due to the presence of both the fluorine atom and the propylamino sulfonyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the simpler derivatives .
Eigenschaften
CAS-Nummer |
716358-54-2 |
---|---|
Molekularformel |
C10H12FNO4S |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
2-fluoro-5-(propylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H12FNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZGPHSBLYZVGFPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.